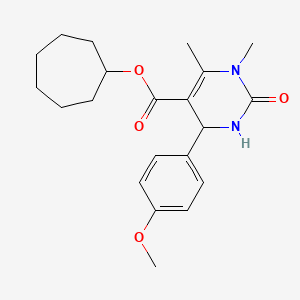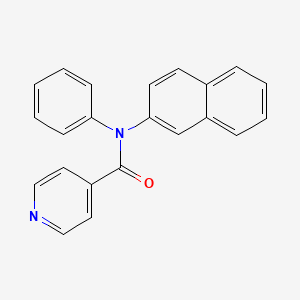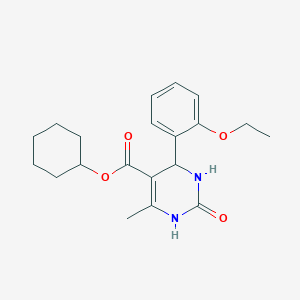
N,N-diallyl-3,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diallyl-3,5-dimethylbenzamide (DADMB) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DADMB is a member of the N,N-diallyl series of compounds that are known for their diverse biological activities. This compound has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory diseases.
作用机制
The mechanism of action of N,N-diallyl-3,5-dimethylbenzamide involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. N,N-diallyl-3,5-dimethylbenzamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of the expression of pro-inflammatory cytokines and COX-2, resulting in the attenuation of the inflammatory response.
Biochemical and Physiological Effects:
N,N-diallyl-3,5-dimethylbenzamide has been shown to exert a wide range of biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are key mediators of inflammation and oxidative stress. N,N-diallyl-3,5-dimethylbenzamide also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins and contribute to tissue damage in inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of using N,N-diallyl-3,5-dimethylbenzamide in lab experiments is its potent anti-inflammatory activity. This makes it a valuable tool for studying the role of inflammation in various disease models. However, one of the limitations of using N,N-diallyl-3,5-dimethylbenzamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on N,N-diallyl-3,5-dimethylbenzamide. One potential application is in the treatment of neuroinflammatory diseases such as Alzheimer's and Parkinson's disease. N,N-diallyl-3,5-dimethylbenzamide has been shown to cross the blood-brain barrier and reduce neuroinflammation in animal models of these diseases. Another potential application is in the development of novel anti-inflammatory drugs that target the NF-κB signaling pathway. N,N-diallyl-3,5-dimethylbenzamide can serve as a lead compound for the development of more potent and selective inhibitors of NF-κB activation. Additionally, the use of N,N-diallyl-3,5-dimethylbenzamide in combination with other anti-inflammatory agents may lead to synergistic effects and improved therapeutic outcomes.
合成方法
The synthesis of N,N-diallyl-3,5-dimethylbenzamide involves the reaction of 3,5-dimethylbenzoic acid with allyl bromide and sodium hydride in dimethylformamide (DMF) at room temperature. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N,N-diallyl-3,5-dimethylbenzamide as a white crystalline solid in good yield.
科学研究应用
N,N-diallyl-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N,N-diallyl-3,5-dimethylbenzamide has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins.
属性
IUPAC Name |
3,5-dimethyl-N,N-bis(prop-2-enyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-5-7-16(8-6-2)15(17)14-10-12(3)9-13(4)11-14/h5-6,9-11H,1-2,7-8H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZXSGISZDJAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(CC=C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N,N-di(prop-2-en-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5143664.png)

![allyl 2-[(4-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5143676.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5143691.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(2-methylbenzyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5143699.png)

![9-[3-(2-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5143719.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143723.png)
![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143732.png)
![[4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenoxy]acetic acid](/img/structure/B5143745.png)

![N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5143753.png)
![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(2-pyridinyl)ethyl]butanamide](/img/structure/B5143759.png)